Cas no 1261873-60-2 (2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene)
![2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene structure](https://ja.kuujia.com/scimg/cas/1261873-60-2x500.png)
2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene 化学的及び物理的性質
名前と識別子
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- 2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene
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- インチ: 1S/C18H6Cl6S2/c19-10-5-14(23)12(21)3-8(10)16-1-7-2-17(26-18(7)25-16)9-4-13(22)15(24)6-11(9)20/h1-6H
- InChIKey: ACPOLQDQMPBNEZ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C1=CC2C=C(C3C=C(C(=CC=3Cl)Cl)Cl)SC=2S1)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 26
- 回転可能化学結合数: 2
- 複雑さ: 468
- XLogP3: 10
- トポロジー分子極性表面積: 56.5
2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013026498-500mg |
2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene |
1261873-60-2 | 97% | 500mg |
782.40 USD | 2021-06-22 | |
Alichem | A013026498-250mg |
2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene |
1261873-60-2 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
Alichem | A013026498-1g |
2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene |
1261873-60-2 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiopheneに関する追加情報
Research Brief on 2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene (CAS: 1261873-60-2): Recent Advances and Applications
2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene (CAS: 1261873-60-2) is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its fused thienothiophene core and multiple chlorinated phenyl substituents, exhibits remarkable electronic and photophysical properties, making it a promising candidate for various applications, including organic electronics, photodynamic therapy, and antimicrobial agents. Recent studies have explored its synthesis, functionalization, and biological activities, shedding light on its potential therapeutic and industrial uses.
One of the key advancements in the study of 2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene is its application in organic semiconductors. Researchers have demonstrated that the compound's extended π-conjugation and electron-deficient nature contribute to high charge carrier mobility, making it suitable for use in organic field-effect transistors (OFETs) and photovoltaic devices. A 2023 study published in Advanced Materials highlighted its role in enhancing the efficiency of non-fullerene acceptors in organic solar cells, achieving a power conversion efficiency of over 12%. The study also emphasized the compound's stability under ambient conditions, a critical factor for practical applications.
In the realm of biomedical research, 2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene has shown potential as a photosensitizer for photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light irradiation has been investigated for cancer treatment. A recent Journal of Medicinal Chemistry article reported that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines, with minimal effects on healthy cells. The study also explored structure-activity relationships, identifying key modifications that enhance its photodynamic efficacy.
Another area of interest is the compound's antimicrobial properties. Preliminary studies have indicated that 2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Researchers attribute this activity to the compound's ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. Ongoing research aims to optimize its pharmacokinetic profile and reduce potential toxicity, paving the way for its development as a novel antimicrobial agent.
Despite these promising findings, challenges remain in the large-scale synthesis and formulation of 2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene. Recent efforts have focused on developing greener synthetic routes, such as catalytic C-H activation and microwave-assisted reactions, to improve yield and reduce environmental impact. Additionally, computational modeling has been employed to predict its interactions with biological targets, aiding in the design of more effective derivatives.
In conclusion, 2,5-Bis(2,4,5-trichlorophenyl)thieno[2,3-b]thiophene (CAS: 1261873-60-2) represents a versatile compound with significant potential in both materials science and biomedicine. Continued research into its properties and applications is expected to unlock new opportunities for innovation in these fields. Future studies should address scalability, toxicity, and mechanistic details to fully realize its therapeutic and industrial potential.
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